N-(4-butylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide
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Overview
Description
N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butylphenyl group, a chloromethylphenyl group, and a tetrahydropyrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the butylphenyl and chloromethylphenyl precursors, followed by their coupling under specific reaction conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
- N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Uniqueness
Compared to similar compounds, N-(4-BUTYLPHENYL)-4-(5-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups and its potential applications in various fields. Its specific structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H28ClN3S |
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Molecular Weight |
402.0 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H28ClN3S/c1-3-4-5-18-7-10-20(11-8-18)24-22(27)26-14-12-25(13-15-26)21-16-19(23)9-6-17(21)2/h6-11,16H,3-5,12-15H2,1-2H3,(H,24,27) |
InChI Key |
JXZVOBZTJXCAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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